![molecular formula C10H14ClNO2 B2499550 (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride CAS No. 2307777-41-7](/img/structure/B2499550.png)
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride
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Overview
Description
“(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is 1S/C10H13NO2.ClH/c12-9-6-11-7-10 (9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Stereodivergent Syntheses of Anisomycin Derivatives : The compound has been instrumental in the stereodivergent synthesis of anisomycin derivatives from D-tyrosine, showcasing its significance in the creation of pyrrolidinediols (Kim et al., 2005).
- Synthesis of γ-Aminobutyric Acid Derivatives : It has been used in the enantioselective synthesis of γ-aminobutyric acid derivatives, illustrating its role in generating compounds with potential medicinal properties (Reznikov et al., 2013).
Medicinal Chemistry and Drug Development
- Creation of Novel Compounds : The compound has contributed to the creation of novel chemical entities like (R)-Phenotropil, displaying its utility in the development of new pharmaceuticals (Vorona et al., 2012).
- Identification of Kappa Opioid Receptor Antagonists : It has played a part in identifying new kappa opioid receptor antagonists, indicating its importance in research targeting the nervous system (Thomas et al., 2003).
Chemical Synthesis Techniques
- Advances in Synthesis Techniques : The compound has been involved in the development of new synthesis techniques, such as the creation of (S)-3-hydroxypyrrolidine hydrochloride, improving the efficiency and yield of chemical synthesis processes (Li Zi-cheng, 2009).
Chromatographic Applications
- Chromatographic Separation : It has been used in chromatographic applications, particularly in the separation of aromatic compounds on cross-linked polyvinylpyrrolidone and anion-exchange resins, demonstrating its utility in analytical chemistry (Olsson et al., 1976).
Enantioselective Synthesis
- Enantioselective Synthesis : The compound has facilitated the enantioselective synthesis of various important chemical entities, showcasing its significance in creating stereochemically pure pharmaceutical ingredients (Si et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(3R,4R)-4-phenoxypyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMXUTBYBXMVMZ-DHTOPLTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)OC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride |
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